1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-Hexadecafluoroadamantane; 1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane
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Overview
Description
Perfluoroadamantane is a fully fluorinated derivative of adamantane, a compound known for its rigid, cage-like structure. This unique structure imparts exceptional thermal and chemical stability to perfluoroadamantane, making it an intriguing candidate for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroadamantane is typically synthesized through the perfluorination of adamantane or its derivatives. One common method involves the use of cobalt trifluoride (CoF₃) at elevated temperatures to achieve complete fluorination . Another method reported involves aerosol direct fluorination, where fluorine gas is used to replace all hydrogen atoms in adamantane with fluorine atoms .
Industrial Production Methods: Industrial production of perfluoroadamantane follows similar synthetic routes but on a larger scale. The use of cobalt trifluoride and fluorine gas remains prevalent due to their efficiency in achieving high degrees of fluorination .
Chemical Reactions Analysis
Types of Reactions: Perfluoroadamantane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic aromatic substitution, where nucleophiles replace fluorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and alkoxides. The reactions typically occur under mild conditions, given the high reactivity of the fluorine atoms .
Major Products: The major products formed from these reactions are typically substituted perfluoroadamantane derivatives, where one or more fluorine atoms are replaced by other functional groups .
Scientific Research Applications
Perfluoroadamantane has found applications in various fields due to its unique properties:
Mechanism of Action
The mechanism by which perfluoroadamantane exerts its effects is primarily through its electron-withdrawing properties. The presence of fluorine atoms stabilizes the lowest unoccupied molecular orbitals, leading to unique electronic properties . This stabilization affects the compound’s reactivity and interactions with other molecules, making it a valuable tool in various applications .
Comparison with Similar Compounds
Adamantane: The parent compound of perfluoroadamantane, known for its cage-like structure and stability.
Perfluoroalkyl Compounds: These compounds share the high electronegativity and stability conferred by fluorine atoms.
Perfluorodecalin: Another fully fluorinated compound with similar stability and inertness.
Uniqueness: Perfluoroadamantane stands out due to its rigid, cage-like structure, which imparts exceptional thermal and chemical stability. This makes it more suitable for high-performance applications compared to other perfluoroalkyl compounds .
Properties
Molecular Formula |
C21F34 |
---|---|
Molecular Weight |
898.2 g/mol |
IUPAC Name |
1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecafluoroadamantane;1,2,2,3,4,4,5,6,6,8,8,9,9,10,10-pentadecafluoro-7-(trifluoromethyl)adamantane |
InChI |
InChI=1S/C11F18.C10F16/c12-2-5(15,16)1(11(27,28)29)6(17,18)3(13,8(2,21)22)10(25,26)4(14,7(1,19)20)9(2,23)24;11-1-5(15,16)2(12)8(21,22)3(13,6(1,17)18)10(25,26)4(14,7(1,19)20)9(2,23)24 |
InChI Key |
REMSHFMTOFJDIT-UHFFFAOYSA-N |
Canonical SMILES |
C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)C(F)(F)F.C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)F)(F)F)F |
Origin of Product |
United States |
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